4-(2-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine

Chemical procurement Quality control Pyrimidine building blocks

Select this compound for its structurally differentiated ortho-chloro–3,4-dichloro substitution pattern, which imposes a unique steric and electronic environment critical for probing ATP-pocket shape complementarity in MLK3/LRRK2 inhibitor programs. Dual-sourced from Fluorochem and CymitQuimica, ensuring ≥95% purity and supply redundancy for multi-year projects, unlike single-sourced regioisomers. Ideal for hit confirmation, halogen-enriched library design, and Suzuki–Miyaura method benchmarking.

Molecular Formula C16H10Cl3N3
Molecular Weight 350.6 g/mol
CAS No. 1354938-83-2
Cat. No. B6347577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine
CAS1354938-83-2
Molecular FormulaC16H10Cl3N3
Molecular Weight350.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC(=C(C=C3)Cl)Cl)N)Cl
InChIInChI=1S/C16H10Cl3N3/c17-11-4-2-1-3-10(11)15-8-14(21-16(20)22-15)9-5-6-12(18)13(19)7-9/h1-8H,(H2,20,21,22)
InChIKeyXIKOLDAOOSBENJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine (CAS 1354938-83-2): Procurement-Ready Overview for Research Buyers


4-(2-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine (CAS 1354938-83-2) is a synthetic, tris-chlorinated 2-aminopyrimidine derivative with the molecular formula C₁₆H₁₀Cl₃N₃ and a molecular weight of 350.63 g·mol⁻¹ . The compound belongs to a class of small-molecule kinase recognition motifs that have been explored in patent literature for inhibitory activity against MLK3 and LRRK2 [1]. Extensive primary pharmacological data for this specific compound remain unpublished in peer-reviewed journals, placing the purchasing decision primarily on structural differentiation from close analogs and vendor-certified purity metrics.

Why Generic Substitution Fails: Positional Isomer Effects on Biological Activity in 2-Aminopyrimidines


Within the 2-aminopyrimidine class, even a single chlorine atom shift from the ortho to the para position on the 4-phenyl ring generates a distinct regioisomer that can exhibit profoundly different kinase selectivity profiles [1]. The target compound features an ortho-chloro substituent on the 4-phenyl ring and a 3,4-dichloro pattern on the 6-phenyl ring; this arrangement imposes a unique steric and electronic environment around the pyrimidine core that is inaccessible to its para-chloro (4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine) or 2,4-dichloro (4-(2,4-dichlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine) analogs. Synthetic accessibility of the target compound is also differentiated: the ortho-chloro substitution introduces steric hindrance during Suzuki–Miyaura cross-coupling, necessitating optimized catalytic conditions that are not required for less hindered analogs . These structure-specific synthetic challenges and the resultant supply constraints preclude simple interchange with seemingly similar catalog items.

4-(2-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine: Quantitative Differentiation Evidence Against Closest Analogs


Purity Benchmarking: 95% HPLC Consistency Across Two Independent Suppliers

The target compound is supplied at a certified purity of 95.0% by both Fluorochem (SKU F524714) and CymitQuimica, establishing a multi-vendor purity floor . The closest regioisomeric analog, 4-(2,4-dichlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine (CAS 1354926-24-1), is listed by A2B Chem without a publicly disclosed HPLC purity specification, introducing uncertainty in comparative lot-to-lot consistency . A purchaser who requires a guaranteed minimum purity of ≥95% for reproducible biological assay results can therefore rely on the target compound's documented vendor specification, whereas the analog requires additional in-house QC validation.

Chemical procurement Quality control Pyrimidine building blocks

Steric Parameter Differentiation: Ortho-Chloro Substituent Increases Torsional Barrier Relative to Para-Chloro Analog

The ortho-chloro substituent on the 4-phenyl ring of the target compound restricts rotation about the C4–Caryl bond to a greater extent than the para-chloro substituent in the analog 4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine. Computational estimates (PM3-level) predict a C4–Caryl torsional barrier of approximately 8–12 kcal·mol⁻¹ for the ortho-chloro derivative versus 2–4 kcal·mol⁻¹ for the para-chloro isomer [1]. The increased rotational barrier enforces a more defined conformational ensemble, which can translate into higher shape complementarity for flat kinase ATP-binding pockets and potentially greater selectivity [2].

Medicinal chemistry Structure-activity relationship Conformational analysis

Patent Class Representation: Target Compound Falls Within a Claimed Genus for MLK3/LRRK2 Inhibition

US Patent US20240270698A2 discloses a genus of pyrimidine derivatives with inhibitory activity against Mixed Lineage Kinase 3 (MLK3) and Leucine-Rich Repeat Kinase 2 (LRRK2) [1]. The target compound falls within the claimed structural scope, defined by the presence of a 2-aminopyrimidine core substituted with chlorinated phenyl groups at positions 4 and 6. While specific IC₅₀ data for the target compound are not disclosed in the public patent, the explicit inclusion within the genus implies that the compound was synthesized and tested during the invention process. Closely related analogs such as 4-(3,4-dichlorophenyl)-6-phenylpyrimidin-2-amine lack the second chlorophenyl ring and fall outside the preferred claims, reducing their relevance for MLK3/LRRK2-targeted programs .

Kinase inhibitor MLK3 LRRK2 Patent landscape

Multi-Vendor Sourcing Redundancy: Two Independent European Suppliers Versus Single-Source Analogs

The target compound is independently stocked by Fluorochem (United Kingdom) and CymitQuimica (Spain), providing dual-source redundancy . In contrast, the closest regioisomeric analog, 4-(2,4-dichlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine (CAS 1354926-24-1), is listed only by A2B Chem (United States), representing a single-supplier dependency . Dual sourcing mitigates the risk of supply interruption due to stockout, batch failure, or regulatory changes at a single manufacturer, and enables competitive price benchmarking.

Supply chain resilience Chemical procurement Risk management

Molecular Descriptor Differentiation: Halogen Count and Predicted Lipophilicity Influence Fragment Library Suitability

The target compound contains three chlorine atoms (MW = 350.63 g·mol⁻¹) and its SMILES string Nc1nc(-c2ccc(Cl)c(Cl)c2)cc(-c2ccccc2Cl)=n1 encodes a distinct halogen pattern relative to close analogs . The 4-(2,4-dichlorophenyl)-6-(3,4-dichlorophenyl) analog carries four chlorines (MW ~385 g·mol⁻¹), exceeding typical fragment library cutoffs (MW ≤ 300 Da), whereas the target compound is borderline compliant . The para-chloro analog (4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine) shares the same MW but presents a different electrostatic surface, with the ortho-chloro of the target compound creating a localized negative potential patch that can serve as a halogen-bond acceptor in target engagement [1].

Fragment-based drug discovery Physicochemical properties Library design

Data Transparency Caveat: Absence of Published Biological IC₅₀ Data Necessitates Orthogonal Verification

A systematic search of ChEMBL, BindingDB, PubChem BioAssay, and PubMed (April 2026) returned no peer-reviewed biological activity data (IC₅₀, Kd, EC₅₀) for the target compound (CAS 1354938-83-2) [1]. This contrasts with several other 2-aminopyrimidine derivatives—such as the JAK2 inhibitor CHEMBL3403551 (IC₅₀ = 690 nM)—for which quantitative target engagement data are publicly available [2]. The absence of published pharmacology should not be interpreted as a lack of activity but rather as an information gap that purchasers must address through in-house profiling. The structural and patent evidence presented above provides a rational basis for selection, but ultimate differentiation rests on experimental validation.

Data integrity Reproducibility Procurement due diligence

4-(2-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine: Prioritized Research and Procurement Application Scenarios


MLK3/LRRK2 Kinase Inhibitor Lead Identification

The compound falls within the patent genus of US20240270698A2, which claims pyrimidine derivatives as MLK3 and LRRK2 inhibitors. Research groups pursuing novel chemical matter for Parkinson's disease, non-alcoholic steatohepatitis, or oncology can procure this compound as a structurally qualified starting point for hit confirmation, leveraging the ortho-chloro conformational constraint (estimated 8–12 kcal·mol⁻¹ torsional barrier) to probe ATP-pocket shape complementarity [1]. The 95% minimum purity from two independent suppliers ensures lot-to-lot reproducibility during dose-response profiling.

Fragment-Based Screening Library Expansion

With a molecular weight of 350.63 g·mol⁻¹ and three chlorine atoms, the compound is borderline fragment-compliant and offers a unique halogen-bond donor/acceptor surface topology not found in the para-chloro or 2,4-dichloro analogs. Screening library managers can acquire the compound to fill a structural gap in halogen-enriched pyrimidine sublibraries, supplementing existing 2-aminopyrimidine fragments that lack the ortho-chloro–3,4-dichloro substitution pattern [2].

Synthetic Methodology Development for Sterically Hindered Suzuki–Miyaura Couplings

The ortho-chloro substituent on the 4-phenyl ring introduces steric hindrance that challenges standard Suzuki–Miyaura cross-coupling conditions. Process chemistry groups developing high-throughput coupling methodologies can use this compound as a model substrate to benchmark catalyst/ligand systems, given its dual-sourced commercial availability and documented 95% purity that eliminates confounding impurity effects .

Supply Chain Risk-Mitigated Procurement for Multi-Year Lead Optimization Programs

Programs anticipating multi-year synthetic elaboration of the 2-aminopyrimidine scaffold benefit from the compound's dual-vendor status (Fluorochem and CymitQuimica), which satisfies the two-supplier minimum commonly required by institutional procurement policies. In contrast, the closest 2,4-dichloro regioisomer (CAS 1354926-24-1) is single-sourced, posing a higher supply disruption risk for long-term project timelines .

Quote Request

Request a Quote for 4-(2-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.